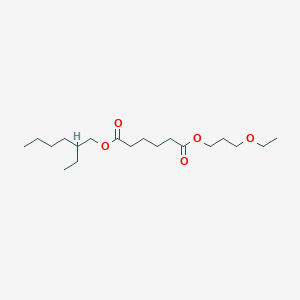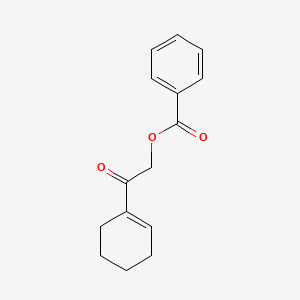
3-Ethoxypropyl 2-ethylhexyl hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxypropyl 2-ethylhexyl hexanedioate is an organic compound with the molecular formula C19H36O5. It is an ester formed from the reaction of hexanedioic acid with 3-ethoxypropanol and 2-ethylhexanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxypropyl 2-ethylhexyl hexanedioate typically involves esterification reactions. One common method is the reaction of hexanedioic acid with 3-ethoxypropanol and 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality ester suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxypropyl 2-ethylhexyl hexanedioate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield hexanedioic acid, 3-ethoxypropanol, and 2-ethylhexanol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Hexanedioic acid, 3-ethoxypropanol, and 2-ethylhexanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols derived from the ester.
Aplicaciones Científicas De Investigación
3-Ethoxypropyl 2-ethylhexyl hexanedioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the formulation of biological assays and as a component in the preparation of biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in the production of plasticizers, lubricants, and coatings due to its chemical stability and compatibility with various polymers.
Mecanismo De Acción
The mechanism of action of 3-Ethoxypropyl 2-ethylhexyl hexanedioate involves its interaction with molecular targets through ester bonds. The compound can undergo hydrolysis to release its constituent alcohols and acids, which can then participate in various biochemical pathways. The ester bond’s stability and reactivity play a crucial role in its effectiveness in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Hexanedioic acid, bis(2-ethylhexyl) ester:
2-Ethylhexyl glycidyl ether: This compound shares the 2-ethylhexyl group but differs in its functional groups and reactivity.
Uniqueness
3-Ethoxypropyl 2-ethylhexyl hexanedioate is unique due to the presence of both 3-ethoxypropyl and 2-ethylhexyl groups, which impart distinct chemical properties. These groups enhance its solubility, reactivity, and compatibility with various substrates, making it a versatile compound for multiple applications.
Propiedades
Número CAS |
61286-53-1 |
|---|---|
Fórmula molecular |
C19H36O5 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
1-O-(3-ethoxypropyl) 6-O-(2-ethylhexyl) hexanedioate |
InChI |
InChI=1S/C19H36O5/c1-4-7-11-17(5-2)16-24-19(21)13-9-8-12-18(20)23-15-10-14-22-6-3/h17H,4-16H2,1-3H3 |
Clave InChI |
XTYWVTMADJAMGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)CCCCC(=O)OCCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)







![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B14596880.png)

![2H-1,4,8-Oxadiazecine, octahydro-4,8-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14596892.png)


![1-Phenyl-3-propyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14596934.png)
